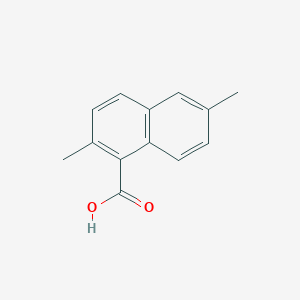

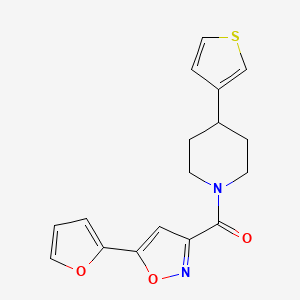

![molecular formula C9H14O2 B2503101 6-Oxaspiro[4.5]decan-1-one CAS No. 1609254-69-4](/img/structure/B2503101.png)

6-Oxaspiro[4.5]decan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Oxaspiro[4.5]decan-1-one is a structural motif present in various natural products, including the clerodane family of diterpenes. It is characterized by a spirocyclic lactone structure that is a key feature in several bioactive compounds .

Synthesis Analysis

The synthesis of 6-Oxaspiro[4.5]decan-1-one derivatives has been explored through different methods. A novel approach using 6π-electrocyclisation has been identified, which simplifies the construction of this motif by avoiding multiple functional group interconversions. This method has been supported by density functional calculations, and the scope and limitations of this synthetic route have been discussed . Additionally, the synthesis of related compounds, such as 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, has been achieved from dehydrovomifoliol, which further underscores the synthetic interest in spirocyclic lactones .

Molecular Structure Analysis

The molecular structure of related spirocyclic lactones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was confirmed by comparing chromatographic and spectral data (MS, 1H and 13C NMR) with an authentic reference compound. The absolute stereochemistry of diastereoisomers was determined by NOE experiments and dehydration to optically pure spiroether .

Chemical Reactions Analysis

Spirocyclic lactones undergo various chemical reactions that are significant in the synthesis of complex molecules. The precursor compound mentioned in one study was found to be present in a mixture of diastereomeric hemiacetals, which upon dehydration yielded an optically pure spiroether . The oxidative cyclization of amides to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones represents another important reaction in the synthesis of novel derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic lactones are influenced by their unique molecular structure. While specific properties of 6-Oxaspiro[4.5]decan-1-one are not detailed in the provided papers, related compounds exhibit properties that are significant for their reactivity and potential biological activity. For example, the presence of diastereomeric hemiacetals suggests sensitivity to stereochemical factors, which can affect solubility, boiling points, and reactivity . The antitumor activity of certain derivatives also indicates that these compounds can interact with biological systems in a meaningful way .

Applications De Recherche Scientifique

Synthesis and Structural Applications

- Synthetic Approaches : 6-Oxaspiro[4.5]decan-1-one is a core component in several natural and synthetic products with significant biological activities, prompting the development of various synthetic strategies for these spiroaminals (Sinibaldi & Canet, 2008).

- Nicholas Reaction-Based Synthesis : This compound is synthesized using the Nicholas reaction, showcasing its versatility in forming various oxaspiro skeletons like 1-oxaspiro[4.4]nonane and 1-oxaspiro[5.5]undecane (Mukai, Yamashita, Sassa & Hanaoka, 2002).

- Crystal Structure Analysis : The crystal structure of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, derived from 6-Oxaspiro[4.5]decan-1-one, provides insights into the molecular configuration and potential applications in material science (Wang et al., 2011).

Biological and Medicinal Research

- Neural Protection and Antihypoxic Effects : Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, closely related to 6-Oxaspiro[4.5]decan-1-one, exhibit inhibitory action on calcium uptake in neural cells and protective effects against brain edema and memory deficits (Tóth et al., 1997).

- Potential in Anticancer Research : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to 6-Oxaspiro[4.5]decan-1-one, have shown significant anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer research (Yang, Zhong, Zheng, Wang & He, 2019).

Applications in Agronomy and Food Science

- Precursor in Nectarine Aroma : 6-Oxaspiro[4.5]decan-1-one derivatives have been identified in white-fleshed nectarines, contributing to their characteristic aroma and flavor profile, highlighting its significance in food science and agronomy (Knapp, Weigand, Gloser & Winterhalter, 1997).

Safety And Hazards

6-Oxaspiro[4.5]decan-1-one has several safety warnings associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-oxaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPOLCEDHTCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxaspiro[4.5]decan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

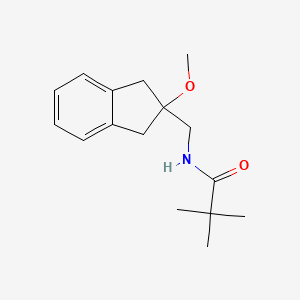

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

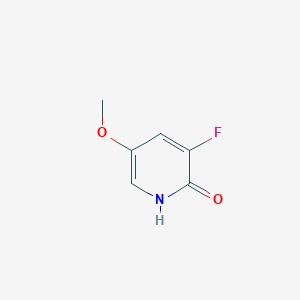

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)

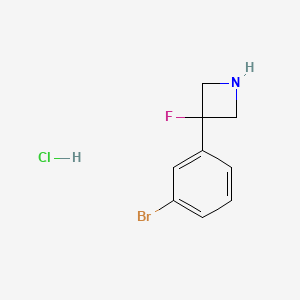

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)